molecular formula C6H8N4 B1445258 2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 1341637-47-5

2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1445258
CAS No.: 1341637-47-5
M. Wt: 136.15 g/mol
InChI Key: PPIWXKMMHHKHDV-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an aminomethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-(aminomethyl)-1H-pyrazole with acetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding nitrile oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both an aminomethyl group and an acetonitrile group, which provide a balance of nucleophilic and electrophilic sites. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-[4-(aminomethyl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,2-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIWXKMMHHKHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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